![molecular formula C18H16N6O3 B2720117 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034418-21-6](/img/structure/B2720117.png)
3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a benzimidazole, a dihydropyridine, and an oxadiazole . These functional groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can potentially form multiple stable conformations .Scientific Research Applications
Anticancer Applications
The synthesis of benzimidazoles bearing an oxadiazole nucleus, including compounds structurally related to the query compound, has shown promising results in anticancer activity. These compounds have been synthesized and tested for their in vitro anticancer activity against a wide range of cancer cell lines, showing significant to good efficacy. Specifically, some derivatives exhibited remarkable growth inhibition activity, highlighting their potential as lead compounds for further anticancer drug development (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives bearing a 1,3,4-oxadiazole moiety has demonstrated their effectiveness in protecting mild steel in acidic environments. These studies have used gravimetric, electrochemical, and SEM analyses to confirm the formation of protective layers on metal surfaces, suggesting applications beyond pharmacology into materials science (Ammal, Prajila, & Joseph, 2018).
Synthetic Methodology Development
The compound's related structural frameworks have been explored for developing novel synthetic methodologies. For example, palladium-catalyzed carbonylative multicomponent synthesis has been applied to create functionalized benzimidazothiazoles, showcasing the versatility of these chemical structures in facilitating complex chemical reactions. This approach provides a template for synthesizing a broad range of compounds with potential applications in drug development and materials science (Veltri et al., 2016).
Catalysis and Oxidation Reactions
Copper(II) complexes involving benzimidazole derivatives have been synthesized and characterized, showing efficacy in catalyzing the oxidation of various alcohols. This application points to the compound's potential role in facilitating chemical transformations, highlighting its importance in synthetic chemistry and industrial processes (Tyagi et al., 2013).
Future Directions
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-15(6-8-24-11-21-13-3-1-2-4-14(13)24)20-10-17-22-18(23-27-17)12-5-7-19-16(26)9-12/h1-5,7,9,11H,6,8,10H2,(H,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBUQTCBIWSGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.